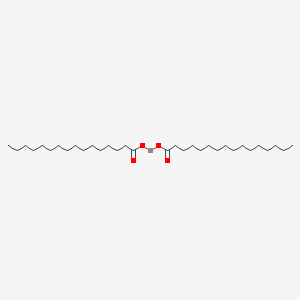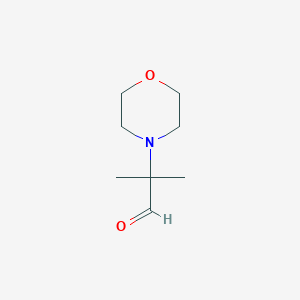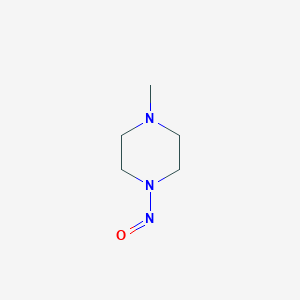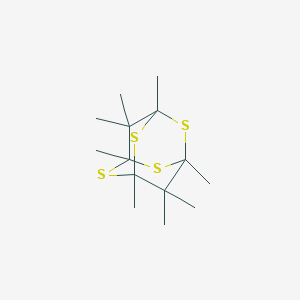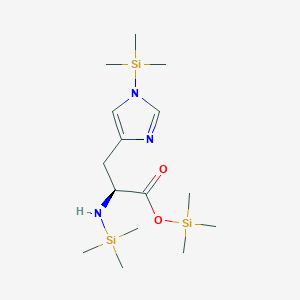
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester, also known as Boc-L-histidine(Trt)-OH, is a chemical compound used in scientific research for its unique properties. This compound is a derivative of histidine, an amino acid that is essential for protein synthesis in the human body. Boc-L-histidine(Trt)-OH is a popular choice in scientific research due to its ability to bind to metal ions and its potential to act as a catalyst in various biochemical reactions.
Mechanism of Action
The mechanism of action of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH is not fully understood. However, it is believed that the compound's ability to bind to metal ions plays a crucial role in its biological activity. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can also act as a catalyst in various biochemical reactions, further enhancing its potential as a research tool.
Biochemical and Physiological Effects:
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been shown to have several biochemical and physiological effects. The compound's ability to bind to metal ions can influence the activity of metalloproteins, which are involved in various biological processes. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH in laboratory experiments is its ability to bind to metal ions. This property makes it an ideal candidate for studying metal ion interactions in biological systems. However, one of the limitations of using this compound is its high cost, which can make it difficult for some research groups to obtain.
Future Directions
There are several future directions for research involving Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH. One potential area of research is in the development of new metal ion sensors. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH's ability to bind to metal ions could be used to develop new sensors for detecting metal ions in biological samples. Another potential area of research is in the study of metal ion interactions in disease states. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used to study the role of metal ions in diseases such as Alzheimer's and Parkinson's. Finally, Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used in the development of new drugs targeting metalloproteins.
Synthesis Methods
The synthesis of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH involves the reaction of Nalpha-Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine with trimethylsilyl chloride and triethylamine. The resulting compound is then treated with trityl chloride to form the final product. This synthesis method is widely used in laboratories and has been proven to be effective in producing high-quality Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH.
Scientific Research Applications
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been extensively used in scientific research for its unique properties. One of the most common applications of this compound is in the study of metal ion binding. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can bind to metal ions such as copper, zinc, and nickel, making it an ideal candidate for studying metal ion interactions in biological systems.
properties
CAS RN |
17908-25-7 |
|---|---|
Product Name |
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
Molecular Formula |
C15H33N3O2Si3 |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
trimethylsilyl (2S)-2-(trimethylsilylamino)-3-(1-trimethylsilylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C15H33N3O2Si3/c1-21(2,3)17-14(15(19)20-23(7,8)9)10-13-11-18(12-16-13)22(4,5)6/h11-12,14,17H,10H2,1-9H3/t14-/m0/s1 |
InChI Key |
MEFLGORIMZDUEG-AWEZNQCLSA-N |
Isomeric SMILES |
C[Si](C)(C)N[C@@H](CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
synonyms |
Nα,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



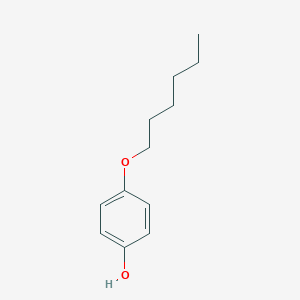

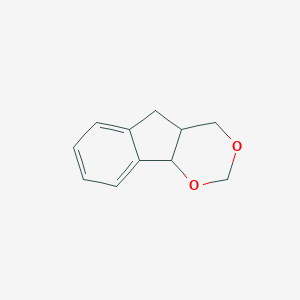


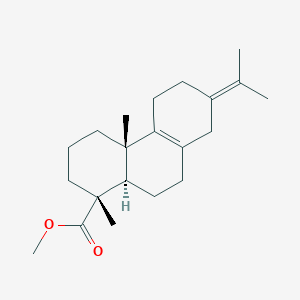

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)

